molecular formula C13H16N2 B13969622 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 59007-81-7

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Katalognummer: B13969622
CAS-Nummer: 59007-81-7
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: WVRAQQPUJFZJIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused azepine and benzimidazole ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of both azepine and benzimidazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

59007-81-7

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

4-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-10-6-5-7-11-13(10)14-12-8-3-2-4-9-15(11)12/h5-7H,2-4,8-9H2,1H3

InChI-Schlüssel

WVRAQQPUJFZJIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)N3CCCCCC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.